4-(2-fluoro-5-methylphenoxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid
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Overview
Description
The compound “4-(2-fluoro-5-methylphenoxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid, a pyrazine ring, a piperidine ring, and a fluoro-methylphenoxy group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The InChI code for a similar compound, 2-fluoro-5-[(methylamino)carbonyl]phenylboronic acid, is 1S/C8H9BFNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse due to the presence of multiple reactive sites. For instance, the carboxylic acid group can undergo reactions such as esterification, amidation, and reduction .Properties
IUPAC Name |
4-(2-fluoro-5-methylphenoxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-12-2-3-13(18)14(10-12)24-17(16(22)23)4-8-21(9-5-17)15-11-19-6-7-20-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRITSQXRLNUFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC2(CCN(CC2)C3=NC=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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